molecular formula C13H18O3 B14361145 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 93600-67-0

2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No.: B14361145
CAS No.: 93600-67-0
M. Wt: 222.28 g/mol
InChI Key: FAKOHIXYIITGDA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the benzopyran ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The compound may modulate various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: A compound with similar hydroxyethyl groups but different structural features.

    2-Hydroxyethyl disulfide: Contains hydroxyethyl groups and a disulfide bond.

    2-Methoxyethanol: Similar in having an ethyl group but differs in its functional groups.

Uniqueness

2-(2-Hydroxyethyl)-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds. Its benzopyran ring and hydroxyethyl group combination make it a valuable compound for various applications in research and industry.

Properties

CAS No.

93600-67-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2-hydroxyethyl)-2,8-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-10-3-4-13(2,5-6-14)16-12(9)10/h7-8,14-15H,3-6H2,1-2H3

InChI Key

FAKOHIXYIITGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCO)O

Origin of Product

United States

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